![molecular formula C18H21ClN4O B2879501 2-(4-chlorophenyl)-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide CAS No. 1797330-90-5](/img/structure/B2879501.png)
2-(4-chlorophenyl)-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide
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Description
2-(4-chlorophenyl)-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 2003 and has since been a subject of numerous research studies due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Targeted Protein Degradation
This compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific proteins within the cell. By serving as a linker molecule, it facilitates the connection between the protein of interest and the E3 ubiquitin ligase, leading to the protein’s ubiquitination and subsequent degradation by the proteasome .
Pharmacological Research
In pharmacology, this compound may be used to modulate the activity of enzymes or receptors in biochemical assays. Its structure suggests potential interactions with kinases, which could be explored for therapeutic applications, particularly in the context of cancer research where kinase activity is often dysregulated .
Chemical Biology
As a tool in chemical biology, this compound can be used to study the interaction between small molecules and biological macromolecules. It can help in mapping out binding sites and understanding the structural requirements for molecular recognition .
Medicinal Chemistry
In medicinal chemistry, this compound’s structure provides a scaffold that can be further derivatized to enhance its pharmacokinetic properties or to reduce off-target effects. This can lead to the development of new drug candidates with improved efficacy and safety profiles .
Bioconjugation
This compound can act as a building block for bioconjugation strategies. It can be used to attach therapeutic agents or diagnostic probes to antibodies or other targeting molecules, thereby creating antibody-drug conjugates (ADCs) or similar constructs for targeted therapy .
Molecular Modeling
In silico studies can leverage the structure of this compound to perform molecular docking and simulation experiments. These studies can predict how the compound interacts with various biological targets, which is valuable for rational drug design .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-6-4-14(5-7-15)12-17(24)21-13-16-8-9-20-18(22-16)23-10-2-1-3-11-23/h4-9H,1-3,10-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICKIZGKEVYXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide |
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